molecular formula C11H14O B13700430 1-Cyclopropyl-2-ethoxybenzene

1-Cyclopropyl-2-ethoxybenzene

Cat. No.: B13700430
M. Wt: 162.23 g/mol
InChI Key: DMXIPJGAEBEEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-ethoxybenzene is an aromatic compound featuring a cyclopropyl substituent at the 1-position and an ethoxy group at the 2-position of the benzene ring. This combination makes the compound a candidate for pharmaceutical and agrochemical applications, where cyclopropane derivatives are often utilized for their metabolic stability and conformational rigidity .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyl-2-ethoxybenzene

InChI

InChI=1S/C11H14O/c1-2-12-11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,2,7-8H2,1H3

InChI Key

DMXIPJGAEBEEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Another method involves electrophilic aromatic substitution . In this process, the benzene ring undergoes substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring .

Industrial Production Methods

Industrial production of 1-Cyclopropyl-2-ethoxybenzene may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclopropyl-2-ethoxybenzoic acid.

    Reduction: Formation of cyclopropyl-2-ethoxycyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclopropyl-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity, affecting the compound’s binding affinity and specificity to biological targets . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

(a) 1-(1-Ethynylcyclopropyl)-4-methoxybenzene

  • Structure : Ethynylcyclopropyl and methoxy substituents.
  • Molecular Formula : C₁₂H₁₂O (MW: 172.23) .
  • Key Differences: The ethynyl group introduces sp-hybridized carbon, increasing reactivity toward addition reactions compared to the ethoxy group.
  • Hazards: Classified under acute toxicity Category 4 (oral, dermal, inhalation), indicating moderate toxicity . Limited ecotoxicological data available .

(b) 1-Chloro-2-cyclopropylbenzene

  • Structure : Chlorine replaces the ethoxy group.
  • Molecular Formula : C₉H₉Cl (MW: 152.62) .
  • Key Differences : The electron-withdrawing chlorine substituent reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions, whereas ethoxy (electron-donating) directs ortho/para substitution. Chlorine may also increase volatility compared to ethoxy.

(c) 1-Cyclopropyl-2-methylbenzene

  • Structure : Methyl group instead of ethoxy.
  • Molecular Formula : C₁₀H₁₂ (MW: 132.20) .
  • Key Differences: The non-polar methyl group reduces solubility in polar solvents compared to ethoxy. Lower molecular weight increases volatility.

(d) 1-Cyclopropyl-2-(2-methylphenyl)ethanamine

  • Structure : Contains a basic amine group.
  • Molecular Formula : C₁₂H₁₅N (MW: 173.26) .
  • Key Differences : The amine group enables protonation in acidic environments, altering solubility and reactivity. Likely higher toxicity due to amine functionality .

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Polarity Solubility (Inference) Volatility (Inference)
1-Cyclopropyl-2-ethoxybenzene ~164.23 Ethoxy Moderate Moderate in polar solvents Moderate
1-(1-Ethynylcyclopropyl)-4-methoxybenzene 172.23 Ethynyl, Methoxy Low-Moderate Low in water High (due to ethynyl)
1-Chloro-2-cyclopropylbenzene 152.62 Chlorine Low Low in water High
1-Cyclopropyl-2-methylbenzene 132.20 Methyl Non-polar Low in polar solvents Very high

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.